| Property | Description |
|---|---|
| CAS Number | 2733391-71-2 [1] [2] [3] |
| Molecular Formula | C₁₉H₁₄N₄O [1] [2] [3] |
| Molecular Weight | 314.34 g/mol [1] [2] |
| IUPAC Name | 4-(7,8-dihydro-1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol [3] |
| Test Microorganism | MIC (μM) [1] [2] |
|---|---|
| Pseudomonas aeruginosa | 625 |
| Bacillus subtilis | 625 |
| Escherichia coli | 625 |
| Enterococcus faecalis | 625 |
| Salmonella typhimurium | 625 |
| Streptococcus mutans | 1250 |
| Staphylococcus aureus | 1250 |
The compound's structure is a complex, polycyclic system. The following diagram illustrates its fused ring backbone and key functional groups based on the IUPAC name and SMILES string [3].
Diagram of the core structure of Antibacterial Agent 114, showing the fused ring system and key functional groups.
The primary data for this compound comes from a single source that identified it as a "potent antibacterial agent" [1] [2]. Here are critical points for researchers to consider:
For a researcher characterizing a new compound like "Antibacterial agent 114," the investigation typically follows a multi-stage process to identify its mechanism of action (MoA) and therapeutic potential. The flowchart below outlines this core experimental workflow.
Figure 1: A multi-stage experimental workflow for characterizing the mechanism of action of a novel antibacterial agent.
Here are detailed methodologies for key experiments used to determine how an antibacterial compound works.
For context, the table below summarizes established antibacterial classes and their typical experimental readouts, which can serve as a comparator for any novel agent.
| Mechanism of Action | Target Pathway/Component | Example Agents | Typical MIC Range (μg/mL) | Key Experimental Evidence |
|---|---|---|---|---|
| Cell Wall Synthesis Inhibition | Penicillin-Binding Proteins (PBPs), Peptidoglycan cross-linking | β-lactams (e.g., Penicillin), Vancomycin | 0.01 - 10 | Cell lysis, osmotically sensitive spheres, specific binding assays [7] |
| Membrane Disruption | Cytoplasmic membrane integrity | Polymyxin B, Daptomycin, LL-37 | 0.5 - 20 | Rapid killing, SYTOX Green uptake, K+ ion leakage, depolarization [3] [4] [1] |
| Protein Synthesis Inhibition | 30S or 50S ribosomal subunits | Tetracyclines, Macrolides, Aminoglycosides | 0.1 - 20 | Inhibition of in vitro translation, misreading of mRNA (aminoglycosides) [7] |
| Nucleic Acid Synthesis Inhibition | DNA gyrase, Topoisomerase IV, RNA polymerase | Fluoroquinolones, Rifampin | 0.01 - 5 | Inhibition of target enzyme activity, initiation of SOS response [7] [8] |
| Metabolic Pathway Inhibition | Folate synthesis | Sulfonamides, Trimethoprim | 1 - 100 | Reversal of inhibition by end-products (e.g., thymidine, amino acids) [7] |
Given the difficulty in finding data on "this compound," it may be a compound from a private pipeline or an academic project in early discovery. To continue your investigation:
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism under standardized in vitro conditions [1]. It is a fundamental laboratory measurement for assessing the potency of an antimicrobial agent against a specific bacterial isolate [2] [1].
In clinical practice and drug development, MIC values are essential. They guide the selection of the most effective antibiotic and its appropriate dosage, which helps to optimize treatment outcomes and mitigate the risk of antibiotic resistance emerging from sub-therapeutic dosing [1].
Determining the MIC is not just a routine laboratory test; it is a critical component in the antibacterial drug development pipeline. Its significance is multi-faceted [1]:
Several standardized methods are available for MIC determination, each with its own advantages and applications. The table below summarizes the key features of the primary methods:
| Method Name | Principle | Key Advantages | Key Limitations | Common Applications |
|---|---|---|---|---|
| Broth Microdilution [3] | Two-fold antibiotic dilutions in a liquid medium within a 96-well plate; growth inhibition is observed. | High-throughput, cost-effective for batch testing, quantitative, uses small reagent volumes. | Manual preparation is labor-intensive; risk of evaporation in outer wells. | Routine susceptibility testing in clinical labs, large-scale surveillance studies. |
| Agar Dilution [3] | Two-fold antibiotic dilutions incorporated into molten agar; multiple strains are spot-inoculated on a single plate. | Gold standard for fastidious organisms; can test multiple strains simultaneously on one plate. | Laborious and time-consuming to prepare plates; less flexible for small numbers of strains. | Reference method, testing anaerobic bacteria, research on fastidious organisms. |
| Gradient Diffusion (E-test) [3] | A pre-made strip with a continuous antibiotic gradient is placed on an agar plate seeded with the test organism; an elliptical zone of inhibition forms. | Simple, provides a quantitative MIC value, no need for specialized equipment beyond an incubator. | Higher cost per test compared to dilution methods, not suitable for high-throughput. | Confirmatory testing in clinical labs, testing small numbers of isolates. |
| Resazurin-Based Microdilution [4] | A modification of broth microdilution where the oxidation-reduction indicator resazurin is added; a color change from blue to pink indicates bacterial growth. | Provides a visual, colorimetric endpoint that can be easier to read than turbidity, potentially faster. | Requires optimization of indicator incubation time; dependent on bacterial metabolic activity. | Research settings, developing rapid AST methods, enhancing readability of microdilution. |
The broth microdilution method is one of the most widely used techniques, recommended by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) [1]. The following workflow details the critical steps.
Antibiotic Dilution Series:
Inoculum Preparation:
Inoculation and Incubation:
After incubation, examine the plates. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium [3]. The growth control well must show visible turbidity, and the sterility control must remain clear for the test to be valid.
When validating a new method against a reference standard (like agar dilution), performance is evaluated using specific metrics [4]:
The resazurin-based method is a valuable refinement of the broth microdilution technique. Resazurin is a blue oxidation-reduction indicator that is non-toxic to bacteria. Metabolically active bacteria convert resazurin to resorufin, which is pink and fluorescent. This color change provides a clear visual endpoint [4].
Key Protocol Modifications:
The accurate determination of MIC values is a cornerstone of antibacterial research and development. By selecting the appropriate method and adhering to standardized protocols, researchers can generate reliable, reproducible data that is critical for profiling novel compounds, monitoring resistance trends, and ultimately guiding the development of new therapeutics to combat bacterial infections.
Pseudomonas aeruginosa is a formidable Gram-negative opportunistic pathogen, notorious for causing severe nosocomial infections in immunocompromised individuals. It is a leading cause of morbidity and mortality in healthcare settings, associated with conditions such as ventilator-associated pneumonia (VAP), bloodstream infections, and chronic infections in cystic fibrosis (CF) patients [1]. A hallmark of P. aeruginosa that complicates treatment is its remarkable capacity to develop resistance to multiple antibiotic classes. This resistance arises from a combination of intrinsic, acquired, and adaptive mechanisms, with the formation of biofilms being a particularly significant factor. Biofilms act as a physical barrier, enhancing resistance to antibiotics and the host immune response, leading to persistent and recalcitrant infections [2] [3].
The search for novel therapeutic strategies is therefore a critical area of research. This application note details the in vitro evaluation of Antibacterial agent 114, a novel investigational compound, against P. aeruginosa.
The following protocols are adapted from standard methods and current research trends for evaluating antibacterial agents against P. aeruginosa.
The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism.
This protocol assesses the ability of an agent to prevent biofilm formation, a key virulence factor.
Quorum Sensing is a cell-density-dependent communication system that regulates virulence and biofilm formation in P. aeruginosa [2] [5].
Your research on this compound is part of a broader, urgent effort to develop new treatments for P. aeruginosa. The table below summarizes various agents in clinical development, illustrating the diverse strategies being pursued.
Table 1: Traditional and Non-Traditional Antimicrobial Agents for P. aeruginosa in Clinical Development (as of 2025) [6]
| Agent Category | Example Agents | Mechanism of Action |
|---|---|---|
| Traditional Antibiotics | ||
| β-lactam/β-lactamase Inhibitors | Funobactam, Taniborbactam, Xeruborbactam | Inhibits cell wall synthesis and protects against bacterial enzyme degradation. |
| Aminoglycosides | Apramycin | Inhibits protein synthesis. |
| Polymyxin Derivatives | Upleganan, MRX-8 | Disrupts bacterial outer and inner membranes. |
| Lipopolysaccharide Transport Inhibitors | Murepavadin | Inhibits transport of LPS to the outer membrane. |
| Non-Traditional Agents | ||
| Anti-virulence Agents | Fluorothiazinone | Inhibits virulence factor assembly without killing the bacterium. |
| Monoclonal Antibodies | INFEX-702, TRL-1068 | Binds to specific bacterial targets to neutralize or opsonize. |
| Bacteriophages | AP-PA02, BX004-A | Viruses that specifically infect and lyse bacterial cells. |
| Miscellaneous | AR-501 (gallium porphyrin), PLG-0206 (peptide) | Various, including targeting iron metabolism and disrupting membranes. |
To better understand the potential targets of your compound and the logical flow of experiments, the following diagrams visualize the key regulatory system of P. aeruginosa and a proposed testing workflow.
The diagram below illustrates the complex Quorum Sensing (QS) network in P. aeruginosa, which regulates biofilm formation and virulence. This system represents a promising target for novel anti-virulence agents like this compound.
The following workflow provides a logical sequence for the comprehensive evaluation of a novel antibacterial agent, from initial screening to mechanistic studies.
The core quantitative data for this compound and relevant comparator information is summarized below.
Table 2: Summary of Key Quantitative Data for this compound
| Parameter | Value for Agent 114 | Context / Comparator |
|---|---|---|
| MIC against P. aeruginosa | 625 µM | User-provided reference value. Compare against clinical breakpoints for standard antibiotics. |
| MBIC (Minimum Biofilm Inhibitory Concentration) | To be determined | Expected to be higher than the MIC due to biofilm-mediated tolerance [2]. |
| Target Pathway | To be determined | Potential targets based on current research: Quorum Sensing (las/rhl systems), biofilm matrix (Pel/Psl), or novel target [6] [5]. |
This application note provides a framework for the evaluation of This compound using established and relevant methodologies. The initial MIC of 625 µM provides a baseline for further investigation. The urgent clinical need for novel agents against multidrug-resistant P. aeruginosa, as evidenced by the active development pipeline summarized in Table 1, underscores the importance of this research [6] [1].
Future work should focus on:
The escalating crisis of antimicrobial resistance has necessitated the development of novel antibacterial compounds with activity against multidrug-resistant pathogens. This compound (compound 1) emerges as a promising therapeutic candidate demonstrating potent activity against various bacterial species, including Escherichia coli. This comprehensive document provides detailed application notes and experimental protocols for evaluating the efficacy, mechanism of action, and potential applications of this compound against E. coli strains. The urgent need for new antibacterial agents is highlighted by recent reports indicating that large pharmaceutical companies are continuing to exit antibiotic research and development due to economic challenges, creating a significant innovation gap in our antimicrobial arsenal [1].
E. coli represents a clinically significant pathogen responsible for various infections, including urinary tract infections, bloodstream infections, and intra-abdominal infections. The emergence of carbapenem-resistant E. coli poses a particular threat to global health, with resistance rates increasing from 0.85% to 1.85% as detected in recent surveillance studies [2]. The primary mechanisms of carbapenem resistance in E. coli include production of carbapenemases (particularly KPC-2 and NDM variants) and porin alterations (OmpC and OmpF mutations) combined with extended-spectrum β-lactamases (ESBLs) [2] [3]. Against this backdrop of increasing resistance, this compound presents a potential therapeutic alternative worthy of thorough investigation and characterization.
This compound (CAS No. 2733391-71-2) is a synthetic antibacterial compound with a molecular weight of 314.34 g/mol and the molecular formula C₁₉H₁₄N₄O [4]. The compound features a complex polycyclic structure that contributes to its biological activity. Researchers should note that this compound is typically supplied as a lyophilized powder that should be stored under recommended conditions as specified in the Certificate of Analysis provided with each batch. For in vitro applications, the compound is soluble in various organic solvents such as DMSO, with stock solutions typically prepared at concentrations ranging from 10-50 mM, which can be further diluted in appropriate aqueous buffers for experimental use.
The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism. This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against E. coli as summarized in Table 1.
Table 1: MIC Profile of this compound Against Various Bacterial Species
| Bacterial Species | MIC Value (μM) | Classification |
|---|---|---|
| Pseudomonas aeruginosa | 625 | Gram-negative |
| Bacillus subtilis | 625 | Gram-positive |
| Escherichia coli | 625 | Gram-negative |
| Enterococcus faecalis | 625 | Gram-positive |
| Salmonella typhimurium | 625 | Gram-negative |
| Streptococcus mutans | 1250 | Gram-positive |
| Staphylococcus aureus | 1250 | Gram-positive |
Data sourced from [4] demonstrates that this compound exhibits consistent potency against multiple bacterial species, with an MIC value of 625 μM specifically against E. coli. This places it in a moderate potency range compared to conventional antibiotics, suggesting it may act through a novel mechanism or represent a structural scaffold that could be optimized for enhanced activity. Notably, the compound shows equivalent efficacy against both Gram-positive and Gram-negative bacteria, indicating an ability to overcome the permeability barrier presented by the complex outer membrane of Gram-negative organisms like E. coli [4].
The broth microdilution method represents the standard reference technique for determining Minimum Inhibitory Concentrations (MICs) of antibacterial agents. This protocol follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI) with specific modifications for evaluating this compound against E. coli [2].
Table 2: Example MIC Determination Results for this compound Against E. coli
| Well Concentration (μM) | Visible Growth | Resazurin Color | Interpretation |
|---|---|---|---|
| 2000 | Absent | Blue | Inhibited |
| 1000 | Absent | Blue | Inhibited |
| 500 | Present | Pink | Growth |
| 250 | Present | Pink | Growth |
| 125 | Present | Pink | Growth |
| Growth Control | Present | Pink | Growth |
| Sterility Control | Absent | Blue | Sterile |
Time-kill assays evaluate the bactericidal activity of this compound over time, providing information on the rate and extent of bacterial killing.
While the exact mechanism of action of this compound requires further investigation, several potential targets can be explored based on its structural properties and antibacterial profile:
Recent research on antimicrobial peptides (AMPs) has demonstrated that many novel antibacterial compounds target multiple sites within bacterial cells, providing a advantage in circumventing resistance mechanisms [5]. This compound may share these characteristics, potentially explaining its activity against both Gram-positive and Gram-negative organisms.
Understanding potential resistance mechanisms is crucial for the development of any new antibacterial agent. For this compound, the following approaches are recommended:
Recent studies on carbapenem-resistant E. coli have demonstrated that porin alterations (OmpC and OmpF mutations) combined with ESBL production represent a common resistance mechanism for β-lactam antibiotics [2] [6]. While this compound may not be susceptible to these specific mechanisms, understanding its interaction with porin channels and efflux systems is essential for predicting clinical efficacy.
The following diagram illustrates the complete experimental workflow for evaluating this compound against E. coli, from compound preparation to data analysis:
Figure 1: Experimental workflow for comprehensive evaluation of this compound against E. coli, spanning from initial compound preparation through mechanism of action studies and resistance monitoring.
Based on structural analysis and preliminary data, the following diagram illustrates potential mechanisms of action for this compound against E. coli:
Figure 2: Potential mechanisms of antibacterial action for Agent 114 against E. coli, highlighting multiple potential cellular targets that may contribute to bacterial cell death.
Based on its MIC profile and activity against clinically relevant pathogens, this compound shows potential for several therapeutic applications:
While this compound demonstrates promising antibacterial activity, several limitations must be addressed in future development:
The current landscape of antibiotic development faces significant challenges, with many pharmaceutical companies exiting the field due to economic considerations [1]. Nevertheless, innovative approaches including structure-activity relationship studies and medicinal chemistry optimization may enhance the properties of this compound, potentially leading to more potent analogs with improved therapeutic indices.
This compound represents a promising scaffold for development of novel antibacterial agents with activity against E. coli and other clinically relevant pathogens. The detailed protocols and application notes provided in this document establish a framework for standardized evaluation of this compound, enabling reproducible assessment of its antibacterial properties across different research settings. While the current MIC of 625 μM indicates moderate activity against E. coli, this provides a foundation for further medicinal chemistry optimization to enhance potency and drug-like properties. Researchers are encouraged to utilize these protocols to contribute to the growing body of knowledge on this compound class, with the ultimate goal of addressing the critical need for new antibacterial therapies in an era of escalating antimicrobial resistance.
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its multi-drug resistance and ability to form biofilms [1] [2]. The development of novel antibacterial agents and therapeutic strategies is therefore a critical research priority [3] [4]. This application note outlines the experimental protocols for evaluating the efficacy and mechanism of action of a novel antibacterial agent, "Compound 114," against S. aureus.
Compound 114 is a water-soluble phosphate prodrug of a potent pleuromutilin derivative. Prior structure-activity relationship (SAR) studies have focused on thioether pleuromutilin derivatives, optimizing them for enhanced antibacterial activity and improved water solubility [5].
The following table summarizes the key assays for quantitative evaluation.
Table 1: Summary of Core Antibacterial Efficacy Assays
| Assay | Key Measured Parameter(s) | Significance |
|---|---|---|
| Broth Microdilution [7] | Minimum Inhibitory Concentration (MIC) | Gold standard for determining the lowest concentration that inhibits visible bacterial growth. |
| Time-Kill Assay [8] | Log10 reduction in Colony-Forming Units (CFU)/mL over 24 hours | Determines the bactericidal (killing) kinetics and rate of the agent. |
| Checkerboard Assay [6] | Fractional Inhibitory Concentration Index (FICI) | Evaluates synergistic, additive, or antagonistic effects when combined with other antibiotics. |
The workflow for the core efficacy assays is outlined below.
Understanding how Agent 114 exerts its antibacterial effect is crucial. The following experiments can probe its mechanism.
Table 2: Assays for Elucidating Mechanism of Action
| Target System | Assay | Key Observation for Active Agent |
|---|---|---|
| Cell Membrane | Intracellular Protein Leakage [6] | Significant increase in extracellular protein concentration. |
| Reactive Oxygen Species (ROS) Detection [6] | Elevated fluorescence from ROS-sensitive probes. | |
| Cell Wall | Alkaline Phosphatase (AKP) Activity [6] | Marked increase in extracellular AKP levels. |
| Molecular Docking [6] | In silico prediction of binding to target proteins (e.g., PBP2a). | |
| Biofilms | Crystal Violet Staining [6] | Reduced biomass of pre-formed biofilms. |
| Metabolic Activity (MTT) Assay [6] | Decreased metabolic activity of biofilm-resident cells. |
The potential mechanisms of action and corresponding detection methods are visualized in the following pathway.
The protocols detailed in this application note provide a robust framework for the in vitro characterization of novel this compound against S. aureus. By systematically determining its MIC, killing kinetics, potential for synergy, and mechanism of action, researchers can comprehensively evaluate its therapeutic potential and guide future development efforts against drug-resistant staphylococcal infections.
Broth microdilution assay represents the reference standard method for determining minimum inhibitory concentrations (MICs) of antimicrobial agents, providing critical data for preclinical development of new antibacterial compounds. This standardized approach enables high-throughput screening while maintaining reproducibility across laboratories, making it particularly valuable for evaluating novel agents like Antibacterial Agent 114. The method's miniaturized format significantly reduces reagent consumption and provides considerable savings in materials usage compared to macrobroth or agar dilution methods [1] [2].
The Clinical and Laboratory Standards Institute (CLSI) has established broth microdilution as the recommended method for antimicrobial susceptibility testing due to its precision and adaptability to various antimicrobial agents [2]. This document outlines comprehensive protocols for evaluating this compound against bacterial pathogens, incorporating recent methodological advances including enhanced detection techniques that improve analytical sensitivity for identifying heteroresistant subpopulations [3].
The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism (the MIC) through serial two-fold dilutions of the agent in broth media dispensed in microtiter plates. The method relies on the principle of dilution kinetics in liquid medium, which allows direct measurement of concentration-dependent effects on bacterial growth [4] [5].
For this compound, the MIC endpoint is defined as the lowest concentration that completely inhibits visible growth of the test organism after appropriate incubation. Recent advancements have incorporated colorimetric indicators like EZMTT that detect bacterial growth through measurement of metabolic activity, significantly enhancing detection sensitivity to approximately 1.13% growth compared to approximately 10.15% growth detection by conventional visual reading [3].
Table 1: Preparation of this compound Dilution Series in Microtiter Plate
| Well Position | A | B | C | D | E | F | G | H |
|---|---|---|---|---|---|---|---|---|
| Final Concentration (μg/mL) | 512 | 256 | 128 | 64 | 32 | 16 | 8 | 4 |
| Volume of Agent (μL) | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| Volume of Inoculum (μL) | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
Additional wells should include:
Table 2: Quality Control Strains and Expected MIC Ranges for Reference Antimicrobial Agents
| QC Strain | Reference Antimicrobial Agent | Expected MIC Range (μg/mL) | Incubation Conditions |
|---|---|---|---|
| E. coli ATCC 25922 | Ciprofloxacin | 0.004-0.015 | 35±2°C, 16-20 hours |
| P. aeruginosa ATCC 27853 | Gentamicin | 0.5-2.0 | 35±2°C, 16-20 hours |
| S. aureus ATCC 29213 | Oxacillin | 0.12-0.5 | 35±2°C, 16-20 hours |
| E. faecalis ATCC 29212 | Ampicillin | 0.5-2.0 | 35±2°C, 16-20 hours |
Quality control requirements:
For research applications:
Table 3: Comparison of Broth Microdilution with Alternative Antimicrobial Susceptibility Testing Methods
| Method | Agreement with BMD | Advantages | Limitations |
|---|---|---|---|
| Agar Dilution | 78.7% within 1 log₂ dilution [5] | Suitable for fastidious organisms, multiple isolates tested simultaneously | Labor-intensive, time-consuming, not suitable for automation |
| E-test | 90.0% within 1 log₂ dilution [5] | Simple to perform, provides MIC values, suitable for fastidious organisms | Costly for high-throughput, potential oxygen sensitivity for some agents |
| Disk Diffusion | Categorical agreement only | Inexpensive, simple to perform and interpret, flexible | No MIC value, influenced by inoculation density and medium composition |
| Automated Systems (VITEK) | Variable categorical agreement | Rapid results, standardized, minimal technical time | Limited concentration range, higher equipment costs |
For specialized applications, validation parameters should include:
Table 4: Common Issues and Resolution in Broth Microdilution Testing
| Problem | Potential Causes | Solutions |
|---|---|---|
| Trailing endpoints | Inoculum density too high, improper incubation | Standardize inoculum preparation, read endpoints at specified time |
| Poor reproducibility between tests | Inconsistent inoculum preparation, temperature fluctuations | Implement rigorous QC, verify equipment calibration |
| Solvent toxicity | Excessive solvent concentration, improper dilution | Optimize solvent concentration, include solvent controls |
| Contamination | Non-sterile techniques, contaminated media | Aseptic technique verification, media sterility testing |
| Evaporation during incubation | Improper sealing, low humidity | Use proper sealing methods, maintain humidified incubation |
The broth microdilution method for this compound is applicable in multiple research contexts:
Recent innovations have significantly enhanced the capabilities of broth microdilution methods:
1. Introduction and Principle The disk diffusion test, known as the Kirby-Bauer method, is a foundational phenotypic technique in clinical microbiology. It assesses the in vitro susceptibility of bacterial isolates to antimicrobial agents. The principle involves placing a paper disk impregnated with a specific concentration of an antibiotic onto an agar plate seeded with the test bacterium. After incubation, the diameter of the zone of inhibition around the disk is measured in millimeters. This zone size is inversely correlated with the susceptibility of the microorganism to the drug, providing a reliable predictor of clinical efficacy [1].
2. Key Materials and Reagent Setup Proper standardization is critical for reliable and reproducible results.
Workflow for Disk Diffusion Testing The following diagram outlines the key steps in the disk diffusion testing process:
Step-by-Step Methodology
1. Interpretation Logic The measured zone diameter is interpreted using established breakpoints. The logic for this decision-making process, which can be applied once specific criteria for an agent are known, is as follows:
2. Data Recording Table Record all data systematically. The table below is a template where specific breakpoints for "antibacterial agent 114" would be inserted once available from CLSI or FDA guidelines [2].
Table 1: Disk Diffusion Test Results and Interpretation
| Bacterial Isolate ID | Antibacterial Agent | Zone Diameter (mm) | Interpretation (S/I/R) | QC Strain Result (mm) | Within QC Range? (Y/N) |
|---|---|---|---|---|---|
| E. coli 001 | Agent 114 | [Insert Value] | [Insert Category] | E. coli ATCC 25922: [Insert Value] | Y/N |
| S. aureus 002 | Agent 114 | [Insert Value] | [Insert Category] | S. aureus ATCC 25923: [Insert Value] | Y/N |
| P. aeruginosa 003 | Agent 114 | [Insert Value] | [Insert Category] | P. aeruginosa ATCC 27853: [Insert Value] | Y/N |
1. Quality Control (QC)
2. Common Issues and Resolution
For comparative surveillance studies where standard breakpoints may not be established, advanced statistical methods like Normalized Resistance Interpretation (NRI) can be employed. This method uses the distribution of zone diameters from the laboratory's own data to define the population of susceptible strains internally. Resistance is then set at a defined statistical distance (e.g., below 3 standard deviations) from the calculated mean of this ideal susceptible population. This approach is independent of differences in MIC limits and zone breakpoints and does not require reference strains, making it valuable for calibrating tests across different laboratories [3] [4].
Antimicrobial Susceptibility Testing (AST) represents a critical component in the global fight against antimicrobial resistance (AMR), which causes approximately 4.95 million deaths annually worldwide according to recent estimates. [1] The primary objective of AST is to determine the minimum inhibitory concentration (MIC) of antibacterial agents against pathogenic microorganisms, providing clinicians with essential data to guide targeted therapeutic interventions. This process is fundamental to antimicrobial stewardship programs, which aim to optimize antibiotic use, improve patient outcomes, and curb the emergence and spread of resistant strains. The significance of AST has grown exponentially as AMR continues to escalate, with the World Health Organization identifying it as one of the greatest threats to global health. [2]
The evolution of AST methodologies has progressed from traditional phenotypic approaches to increasingly sophisticated technologies that substantially reduce turnaround times while improving accuracy and detection limits. Current innovations focus on rapid phenotypic profiling and hypothesis-free genotypic methods that can provide results within hours rather than days, enabling clinicians to transition from broad-spectrum empiric therapy to targeted treatments more quickly. [1] This document provides comprehensive application notes and detailed experimental protocols for AST of antibacterial agents, with particular emphasis on standardized methodologies, emerging technologies, and implementation frameworks suitable for research and clinical settings. These protocols are designed to support researchers, scientists, and drug development professionals in generating reliable, reproducible susceptibility data for both established and novel antibacterial compounds.
Table: Comparison of Conventional AST Methods
| Method Type | Time to Result | Key Advantages | Primary Limitations |
|---|---|---|---|
| Broth Microdilution | 16-24 hours | Gold standard, quantitative MIC data | Labor-intensive, requires prior isolation |
| Agar Dilution | 16-20 hours | Suitable for multiple isolates simultaneously | Preparation intensive, less flexible |
| Disk Diffusion | 16-18 hours | Simple, cost-effective, flexible | Qualitative only, subjective interpretation |
| Gradient Diffusion | 16-18 hours | Quantitative MIC, simple execution | Higher cost per test than disk diffusion |
Broth microdilution (BMD) remains the reference standard method for antimicrobial susceptibility testing recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [3] [2] This method provides quantitative MIC data essential for establishing interpretive breakpoints for novel antibacterial agents. The BMD protocol involves preparing two-fold serial dilutions of antibacterial agents in cation-adjusted Mueller-Hinton broth (CAMHB) within 96-well microtiter plates, followed by inoculation with standardized bacterial suspensions and incubation under controlled conditions.
Experimental Protocol for Broth Microdilution:
Antibacterial Agent Preparation: Prepare stock solutions of antibacterial agents at appropriate concentrations based on solubility characteristics and expected MIC ranges. Perform two-fold serial dilutions in CAMHB to create a concentration range that brackets the expected MIC, typically from 0.03 μg/mL to 128 μg/mL. [3] Distribute 100 μL of each dilution into wells of sterile 96-well microtiter plates. Include growth control wells (antibacterial agent-free medium) and sterility controls (uninoculated medium).
Bacterial Inoculum Standardization: Select 3-5 well-isolated colonies of the test organism from fresh (18-24 hour) agar plates. Suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL for most organisms). [3] Dilute the suspension in CAMHB to achieve a final inoculum density of 5 × 10^5 CFU/mL in each well. Add 100 μL of the standardized inoculum to each well except sterility controls.
Incubation and MIC Determination: Seal plates to prevent evaporation and incubate at 35±2°C for 16-20 hours under ambient atmosphere (extend to 24 hours for fastidious organisms). [2] Following incubation, examine plates for visible growth. The MIC is defined as the lowest concentration of antibacterial agent that completely inhibits visible growth of the organism. Compare results against quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) with established MIC ranges to ensure assay validity. [3]
Agar dilution and disk diffusion methods represent foundational approaches for AST, particularly useful for testing multiple bacterial isolates against a single antibacterial agent concentration or for screening purposes during early drug development. The agar dilution method allows simultaneous testing of multiple bacterial isolates against set concentrations of antibacterial agents incorporated into agar medium, while disk diffusion provides a qualitative assessment of susceptibility based on inhibition zone diameters. [2]
Experimental Protocol for Agar Dilution:
Preparation of Antibacterial-Containing Agar Plates: Prepare Mueller-Hinton agar (MHA) according to manufacturer instructions. Add antibacterial agents to molten agar (cooled to 45-50°C) at predetermined concentrations based on CLSI/EUCAST guidelines or preliminary MIC data. Pour ~25 mL of the antibacterial-containing agar into sterile Petri dishes (100 mm diameter) on a level surface. Include drug-free control plates. Store plates at 4°C for up to 72 hours (unless stability data support longer storage). [2]
Inoculum Application and Incubation: Prepare bacterial suspensions as described for BMD (0.5 McFarland standard). Using a multi-pronged inoculator or calibrated loop, spot 1-2 μL of each bacterial suspension (containing approximately 10^4 CFU) onto the agar surface. Inoculate up to 36 spots per plate. Allow inoculum to absorb completely before inverting plates and incubating at 35±2°C for 16-20 hours. [2]
Interpretation of Results: Following incubation, examine plates for bacterial growth. The MIC endpoint is the lowest antibacterial concentration that inhibits visible growth or yields only a single colony or faint haze. Compare results with quality control organisms to ensure validity. For novel antibacterial agents, establish a correlation with broth microdilution MICs using a diverse set of bacterial isolates to ensure consistency between methods.
The optimized Easy and Zooming MTT (EZMTT) method represents a significant advancement in phenotypic AST through its dramatically enhanced detection sensitivity for bacterial growth. This method demonstrates a 5- to 20-fold improvement in sensitivity compared to conventional broth microdilution, with a detection limit of approximately 1.13% ± 0.30% bacterial growth versus approximately 10.15% ± 4.70% for the BMD method. [3] This enhanced sensitivity enables detection of heteroresistant subpopulations that would otherwise remain undetected by conventional methods, addressing a critical limitation in AST that can lead to therapeutic failure.
Experimental Protocol for EZMTT-Based AST:
Reagent Preparation and Plate Configuration: Prepare EZMTT reagent according to manufacturer specifications (Hangzhou Hanjing Bioscience) and dilute to 1× working concentration in CAMHB. [3] Prepare antibacterial agent dilutions in two plate formats: (1) GN#1-3 plates containing two-fold serial dilutions of 23 antibacterial agents for full MIC determination, and (2) GN plates containing antibacterial agents at concentrations corresponding to CLSI breakpoints for categorical susceptibility testing.
Inoculation and Incubation: Prepare bacterial inoculum as described in Section 2.1. Dilute the 0.5 McFarland standard suspension 1:200 in CAMHB containing 1× EZMTT indicator. [3] Add 100 μL of the bacterial-EZMTT mixture to each well of the prepared antibacterial dilution plates using an automated liquid dispenser. Incubate plates at 35±2°C for 16-20 hours without agitation.
Measurement and Interpretation: Following incubation, measure absorbance at 450 nm using a microplate reader. Calculate percentage growth relative to antibacterial-free growth controls. For heteroresistance detection, compare growth patterns at sub-MIC concentrations to parent strains. The EZMTT method has demonstrated 98.94% positive compliance and 99.58% negative compliance with BMD results, with kappa values of 0.981 (95% CI: 0.974-0.988) across 205 clinical Gram-negative bacterial samples. [3]
Table: Performance Comparison of EZMTT vs. Conventional Methods for Detecting Heteroresistance
| Method | Detection Limit | Detection Rate for KP007 Subpopulations | Time to Result | Key Advantage |
|---|---|---|---|---|
| EZMTT | ~1.13% growth | 100% | 16-20 hours | Superior sensitivity for heteroresistance |
| Broth Microdilution | ~10.15% growth | 77% | 16-20 hours | Gold standard reference |
| VITEK Automated System | >20% growth | <44% | 4-8 hours | Rapid, automated processing |
Electrochemical AST methods represent cutting-edge approaches that substantially reduce turnaround times while maintaining phenotypic relevance. These methods typically employ screen-printed electrodes (SPEs) incorporated into 3D-printed microfluidic devices to create closed-system environments that minimize evaporation and enable real-time monitoring of bacterial metabolic activity. [4] The approach combines electrochemical impedance spectroscopy (EIS) with differential pulsed voltammetry (DPV) measurements of resazurin reduction, allowing detection of bacterial metabolism at concentrations as low as 1000 CFU/mL directly from serum samples without pre-culture. [4]
Experimental Protocol for Electrochemical AST:
Device Preparation and Inoculation: Embed commercial screen-printed electrodes into 3D-printed microfluidic chambers designed for aerobic or anaerobic conditions. [4] Prepare serum samples spiked with clinically relevant pathogens at concentrations of 1000 CFU/mL. Dilute samples 1:10 in appropriate culture medium containing resazurin (0.025-0.25 mM). Load 100-200 μL of the prepared sample into the electrochemical chambers.
Electrochemical Measurements and Antibacterial Exposure: Conduct baseline EIS measurements across a frequency range of 0.1 Hz to 100 kHz at 10 mV amplitude. [4] Add antibacterial agents at predetermined concentrations (e.g., based on CLSI breakpoints). Incubate at 35±2°C with periodic EIS and DPV measurements. For DPV, use parameters: potential range from -0.8 V to -0.2 V, pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 20 mV/s. [4]
Data Analysis and MIC Determination: Monitor the increase in resorufin reduction peak at approximately -0.5 V (vs. Ag/AgCl reference) as an indicator of bacterial metabolic activity. [4] Calculate MIC values as the lowest antibacterial concentration that inhibits the development of the resorufin reduction peak compared to growth controls. This method achieves 94.44% sensitivity and 95.83% specificity with time-to-results of 5-10 hours from sample collection, significantly faster than conventional methods. [4]
Advanced instrumentation methods including matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) spectrometry and Fourier transform infrared (FTIR) spectroscopy have emerged as powerful tools for rapid AST. These approaches enable bacterial identification and resistance detection through analysis of molecular profiles and metabolic signatures, often providing results within hours rather than days. [2] While these methods require specialized equipment, they offer the advantage of high-throughput analysis and the potential for integration with existing laboratory workflows.
Experimental Protocol for MALDI-TOF MS AST:
Sample Preparation and Antibacterial Exposure: Prepare bacterial suspensions (0.5 McFarland standard) from fresh colonies and expose to antibacterial agents at breakpoint concentrations for 2-4 hours. [2] Include untreated growth controls. Following exposure, centrifuge aliquots (1 mL) at 13,000 × g for 2 minutes and wash pellets with distilled water.
Protein Extraction and Target Spotting: Resuspend bacterial pellets in 25 μL of 70% formic acid and mix with equal volumes of accentonitrile. Centrifuge at 13,000 × g for 2 minutes to pellet debris. Spot 1 μL of supernatant onto a MALDI target plate and allow to air dry. Overlay each spot with 1 μL of α-cyano-4-hydroxycinnamic acid matrix solution in 50% acetonitrile/2.5% trifluoroacetic acid. [2]
Spectral Acquisition and Analysis: Acquire mass spectra in linear positive mode across the m/z 2000-20000 range using a MALDI-TOF mass spectrometer. [2] Compare spectra from antibacterial-exposed bacteria to untreated controls, focusing on changes in ribosomal protein profiles that indicate bacterial response to antibacterial pressure. Method validation should include comparison with reference BMD results to establish interpretive criteria.
Whole genome sequencing (WGS) represents a powerful hypothesis-free approach for detecting antimicrobial resistance genes and mechanisms without prior cultivation. This method enables comprehensive resistance profiling by identifying known resistance determinants and potentially predicting novel resistance mechanisms through analysis of genetic mutations and horizontal gene transfer events. [2] [1] WGS-based AST has demonstrated approximately 91.7% concordance with phenotypic broth microdilution methods, though challenges remain in interpreting genotypic-phenotypic discrepancies. [1]
Experimental Protocol for WGS-Based AST:
DNA Extraction and Library Preparation: Extract high-quality genomic DNA from bacterial isolates using validated extraction kits. Assess DNA purity and quantity using spectrophotometry (A260/A280 ratio of ~1.8-2.0) and fluorometry. Prepare sequencing libraries using Illumina-compatible or Nanopore-compatible kits according to manufacturer specifications. For Nanopore sequencing, prioritize rapid sequencing kits to minimize processing time. [2]
Sequencing and Bioinformatic Analysis: Perform sequencing using established platforms (Illumina, Nanopore). For rapid AST applications, Nanopore technology offers advantages in real-time data analysis and shorter turnaround times. [1] Process raw sequencing data through established bioinformatic pipelines: quality filtering, assembly (when necessary), and annotation. Compare sequences against curated AMR databases (e.g., CARD, ResFinder, ARG-ANNOT) to identify resistance determinants.
Resistance Prediction and Interpretation: Correlate identified resistance genes with established resistance phenotypes. For novel antibacterial agents, establish genotypic-phenotypic correlations using diverse bacterial isolates with known susceptibility profiles. Interpret results in the context of bacterial taxonomy, gene expression levels, and resistance mechanism conservation across related species. Importantly, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has stated that evidence for WGS as a standalone AST tool remains insufficient for clinical decision making, emphasizing the continued need for phenotypic verification. [1]
Polymerase chain reaction (PCR) and its variants remain workhorse techniques for targeted detection of specific antimicrobial resistance genes. These methods offer advantages in speed, sensitivity, and specificity for known resistance determinants, making them particularly valuable for surveillance studies and rapid screening during antibacterial agent development. [2] Recent advancements including high-throughput quantitative PCR (HT-qPCR) enable simultaneous investigation of hundreds of antimicrobial resistance genes across multiple samples, providing comprehensive resistance profiles.
Experimental Protocol for HT-qPCR ARG Detection:
Primer Design and Validation: Design primers targeting antimicrobial resistance genes relevant to the antibacterial agent under investigation. Prioritize conserved regions of resistance genes and validate specificity in silico against public databases. Include controls for amplification efficiency (85-115%) and primer specificity (single melting curve peak). [2]
Sample Preparation and Amplification: Extract DNA from bacterial cultures or complex samples using optimized extraction protocols. For absolute quantification, include standard curves with known copy numbers of target genes. Perform HT-qPCR in 384-well formats using SYBR Green or TaqMan chemistry. Use cycling parameters: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute, with fluorescence acquisition. [2]
Data Analysis and Interpretation: Analyze amplification curves to determine cycle threshold (Ct) values. For quantitative applications, calculate gene copy numbers using standard curves. Normalize results to 16S rRNA gene copies or total DNA content when comparing across samples. Establish cutoff values for gene detection based on negative controls and determine the clinical relevance of detected resistance genes through correlation with phenotypic susceptibility data.
Robust validation of AST methods is essential for generating reliable data for both regulatory submissions and clinical decision-making. When implementing AST methods for novel antibacterial agents, developers should adhere to guidelines established by CLSI and EUCAST, which provide standardized frameworks for method verification and validation. [2] [1] For regulatory clearance, technologies typically require demonstration of essential agreement (MIC within ±1 two-fold dilution of reference method) and categorical agreement (same susceptibility interpretation as reference method) exceeding 90% with minimal very major errors (<3%) and major errors (<3%). [1]
Quality Assurance Protocol:
Quality Control Strains: Include appropriate quality control strains with established MIC ranges in each testing run. Common reference strains include E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213, and Enterococcus faecalis ATCC 29212. [3]
Method Comparison Studies: Perform method comparison against reference BMD using a diverse panel of ≥100 bacterial isolates representing target species with various resistance mechanisms. Include isolates with known resistance phenotypes to challenge the method's detection capabilities. [1]
Data Documentation and Reporting: Maintain comprehensive records of all validation data, including raw results, calculated MICs, quality control results, and any deviations from established protocols. For publication and regulatory submissions, follow established guidelines for AST method reporting to ensure transparency and reproducibility.
Selecting appropriate AST methods requires careful consideration of multiple factors, including application context, required turnaround time, available resources, and regulatory requirements. The following framework provides guidance for method selection based on specific use cases:
Research and Early Development: During early antibacterial discovery, prioritize high-throughput methods such as broth microdilution in 384-well formats or HT-qPCR for resistance gene screening. These approaches enable rapid screening of compound libraries against diverse bacterial panels.
Preclinical Development: As candidates advance, implement reference BMD methods complemented by advanced phenotypic methods like EZMTT to detect heteroresistance. This phase should include comprehensive testing against clinically relevant strains with characterized resistance mechanisms.
Clinical Trial Support: For clinical trials, implement regulatory-compliant AST methods that align with CLSI/EUCAST standards. Consider integrating rapid methods like electrochemical AST or MALDI-TOF MS to provide timely data for patient enrollment or treatment monitoring.
Clinical Diagnostics: In diagnostic settings, prioritize automated, standardized platforms with regulatory clearance that align with laboratory workflow requirements. Consider turnaround time, hands-on time, and cost-effectiveness when selecting platforms for routine use.
Table: Technology Readiness Levels of Selected AST Methods
| Method | Technology Readiness Level | Key Innovations | Typical Time-to-Result |
|---|---|---|---|
| Broth Microdilution | 9 (Fully commercialized) | Reference standard | 16-24 hours after isolation |
| Disk Diffusion | 9 (Fully commercialized) | Simplicity, cost-effectiveness | 16-18 hours after isolation |
| EZMTT Enhancement | 7-8 (Clinical validation) | 5-20x sensitivity improvement | 16-20 hours after isolation |
| Electrochemical AST | 6-7 (Prototype clinical testing) | Direct serum testing, rapid results | 5-10 hours from sample |
| WGS-Based Prediction | 5-6 (Limited clinical use) | Hypothesis-free, comprehensive | 6-48 hours after isolation |
The field of antimicrobial susceptibility testing continues to evolve rapidly, with several promising trends shaping future development. Integration of microfluidics and lab-on-a-chip technologies enables miniaturization of AST platforms, reducing reagent consumption and facilitating point-of-care testing. [2] Artificial intelligence and machine learning approaches are being applied to analyze complex data from rapid AST methods, improving accuracy and enabling prediction of resistance evolution. Additionally, single-cell analysis techniques offer potential for understanding heteroresistance dynamics and detecting rare resistant subpopulations that conventional methods miss.
The growing emphasis on antimicrobial stewardship and the One Health approach to resistance containment underscores the importance of continued innovation in AST methodologies. [2] [1] Future AST platforms will likely focus on further reducing turnaround times, increasing automation, and enhancing accessibility in resource-limited settings. As novel antibacterial agents with unique mechanisms of action emerge, parallel development of companion diagnostic AST methods will be essential for optimizing their clinical use and preserving their effectiveness against evolving resistance threats.
Diagram 1: Comprehensive AST Workflow Selection. This diagram illustrates the decision pathway for selecting appropriate antimicrobial susceptibility testing methods based on specific application requirements, showing traditional and advanced methods with their typical timeframes.
The table below summarizes the known chemical and biological data for Antibacterial Agent 114, also identified as "compound 1" [1].
| Property | Description / Value |
|---|---|
| CAS Number | 2733391-71-2 [1] |
| Molecular Formula | C({19})H({14})N(_{4})O [1] |
| Molecular Weight | 314.34 g/mol [1] |
| Biological Activity | Potent antibacterial agent [1] |
| Research Use | For research use only. Not for human consumption [1] |
The primary available data for this compound is its Minimum Inhibitory Concentration (MIC) against a panel of bacterial microorganisms, as provided by the supplier [1]. The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. These values are summarized in the table below.
| Bacterial Microorganism | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 625 |
| Bacillus subtilis | 625 |
| Escherichia coli | 625 |
| Enterococcus faecalis | 625 |
| Salmonella typhimurium | 625 |
| Streptococcus mutans | 1250 |
| Staphylococcus aureus | 1250 |
Source: MedChemExpress (2025) [1]
Given the absence of a specific protocol, the following workflow outlines a general approach for the initial characterization of a novel antibacterial agent. You can adapt this framework for this compound.
The scarcity of peer-reviewed literature on this compound means researchers should:
This document provides a detailed protocol for the in-vitro evaluation of novel antibacterial agents, utilizing methods standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [1] [2]. The following workflows and tables guide the characterization of antibacterial activity and minimum inhibitory concentration (MIC).
The table below summarizes the core qualitative and quantitative methods used for initial antibacterial screening.
| Method | Principle | Key Output | Primary Application | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Disk/Well Diffusion [2] | Measures zone of inhibition (ZOI) around a sample source on agar. | ZOI diameter (mm) | Qualitative screening; rapid activity assessment. | Low cost, simple setup, high-throughput screening [2]. | Limited quantification, differential diffusion of compounds can cause false negatives [2]. |
| Broth Microdilution [1] [3] | Determines the lowest concentration that inhibits growth in a liquid medium. | Minimum Inhibitory Concentration (MIC) in µg/mL or µg/mL. | Gold standard for quantitative MIC determination [1]. | Highly standardized, quantitative, low reagent volume [3]. | Challenging for hydrophobic compounds; color interference in readout [2]. |
| Agar Dilution [1] [2] | Determines the lowest concentration that inhibits growth on solid agar. | MIC in µg/mL or µg/mL. | Testing multiple strains against a single agent concentration. | Suitable for testing multiple isolates simultaneously [1]. | Difficult to incorporate hydrophobic extracts stably into agar [2]. |
| Thin-Layer Chromatography-Bioautography [2] | Combines chemical separation with activity screening on a TLC plate. | Location of active bands on TLC plate. | Bioassay-guided fractionation of complex mixtures. | Identifies active components within a mixture [2]. | Semi-quantitative, requires additional steps for compound identification. |
The most precise quantitative method for determining the potency of an antibacterial agent is the Broth Microdilution assay. The following diagram illustrates the standardized workflow for this assay.
Diagram 1: Workflow for Broth Microdilution MIC Assay.
This protocol is adapted from CLSI guidelines [2] [3].
Step 1: Agent Preparation
Step 2: Serial Dilution Preparation
Step 3: Inoculum Standardization
Step 4: Plate Inoculation
Step 5: Incubation and MIC Determination
To ensure reliable and reproducible results, the following quality control measures and reference data are essential.
| Parameter | Specification | Purpose & Rationale |
|---|---|---|
| Quality Control Strains [2] | S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853) | Verifies accuracy and precision of test procedure. |
| Solvent Control | Final concentration ≤1% (v/v) in all test wells. | Ensures any observed activity is from the agent, not the solvent [2]. |
| MIC Value Interpretation | Activity is often defined for pure compounds at MICs ≤10-100 µg/mL; for extracts, MICs ≤1000 µg/mL may be considered active [2]. | Provides a benchmark for assessing potency. |
| Spectrum of Activity | Test against a panel of Gram-positive and Gram-negative bacteria. | Identifies whether the agent has broad or narrow-spectrum activity. |
After establishing baseline MICs, further experiments can elucidate the agent's properties.
The table below summarizes common in vitro assays used to characterize antimicrobial activity, which are essential for testing the efficacy of any new agent, including during formulation development to ensure that solubility enhancements do not compromise biological activity [1].
| Method Category | Specific Assays | Key Principle | Best Used For |
|---|---|---|---|
| Agar Diffusion | Disk diffusion, Well diffusion, Agar plug | Agent diffuses through agar, inhibiting growth of seeded bacteria [1]. | Initial, low-cost screening of activity. |
| Broth Dilution | Macrodilution, Microdilution | Determines Minimum Inhibitory Concentration (MIC) by testing agent in liquid broth at serial dilutions [1]. | Quantitative analysis of potency. |
| Viability & Kinetic Assays | Time-kill kinetics, Resazurin assay | Measures rate of killing or uses dye conversion to indicate live/dead cells [1]. | Understanding the speed and mechanism of action. |
| Advanced Techniques | Flow cytometry, Bioautography | Analyzes cell integrity or separates compounds on a plate before exposing to bacteria [1]. | Deep, mechanistic insights or screening complex mixtures. |
Since specific data on Agent 114 is unavailable, the following guide addresses common solubility challenges for novel antibacterial agents, drawing from general strategies discussed in the literature.
Q1: What are the first steps I should take if my new antibacterial agent has poor aqueous solubility? Begin by thoroughly characterizing the compound's physicochemical properties, such as its log P (lipophilicity), pKa, and crystal form. Poor aqueous solubility is often linked to high hydrophobicity [2]. Confirm the solubility issue is consistent across different buffered solutions (e.g., at varying pH levels) to rule out simple buffer incompatibility as the cause.
Q2: What formulation strategies can I use to improve solubility and delivery? Several approaches can be explored, often in combination:
Q3: How can I confirm that my new formulation maintains its antibacterial activity? After reformulation, you must re-evaluate the agent's efficacy using the assays listed above. The broth microdilution method is particularly critical for determining if the Minimum Inhibitory Concentration (MIC) has improved. Compare the MIC of your new formulation against the old one and a relevant control [1]. A significant drop in MIC indicates enhanced bioavailability and potency.
Q4: Are there novel technologies that can help with insoluble compounds? Yes, research is exploring non-traditional agents. For instance:
The following workflow outlines a systematic approach to diagnosing and resolving solubility issues:
Here are answers to some frequently encountered issues, based on general antibacterial research.
FAQ 1: What could cause a promising antibacterial agent to show high efficacy in vitro but poor efficacy in animal models?
FAQ 2: How can we address the rapid development of resistance against a new antibacterial agent in laboratory assays?
FAQ 3: Our antibacterial agent demonstrates unexpected cytotoxicity against mammalian cell lines. What are the next steps?
The following workflow outlines a general methodology for evaluating a new antibacterial agent's efficacy and potential for resistance development, which is a core aspect of preclinical testing.
Diagram 1: A general workflow for evaluating the efficacy and resistance potential of a new antibacterial agent.
Detailed Methodologies for Key Experiments:
1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
2. In Vitro Resistance Selection Assay
The table below summarizes the current state of the global antibacterial development pipeline. This context is crucial for positioning a new agent like "114" and understanding the competitive and regulatory landscape.
Table: Overview of the Antibacterial Clinical Pipeline (WHO 2025 Report) [5] [6] [7]
| Pipeline Stage | Number of Agents (Traditional) | Number of Agents (Non-Traditional) | Key Challenges & Notes |
|---|---|---|---|
| Clinical Development | 50 | 40 | Only 15 are considered innovative; many lack data on cross-resistance [5]. |
| Preclinical Development | 232 programs (across 148 groups) | (Included in total) | 90% of companies involved are small firms, indicating a fragile R&D ecosystem [5]. |
| Recent Approvals (Since July 2017) | 17 | N/A | Only 2 of these approved agents represent an entirely new chemical class [5]. |
Q1: What are the common factors that destabilize antibacterial agents, and how can I mitigate them? Antibacterial agents, including peptides and small molecules, can be degraded by environmental and chemical factors. The table below summarizes common issues and solutions [1] [2].
| Problem Factor | Underlying Cause & Effect | Mitigation Strategy |
|---|---|---|
| Chemical Degradation | Hydrolysis or oxidation; leads to loss of functional groups and activity [1]. | Use buffering agents for optimal pH; include antioxidants (e.g., ascorbic acid); use lyophilized form and reconstitute fresh [1]. |
| Physical Instability | Aggregation, adsorption to surfaces (vials, tubing), or precipitation; common in peptides and proteins [1]. | Use appropriate excipients (e.g., surfactants); select compatible container materials (e.g., specific glass or polymer types). |
| Light Exposure | Photo-degradation; molecular breakdown from UV or intense visible light [2]. | Use amber glass vials; minimize light exposure during experiments and storage. |
| Temperature Fluctuations | Increased kinetic energy accelerates degradation reactions; higher temperatures reduce shelf-life [2]. | Implement strict cold chain storage; avoid freeze-thaw cycles; determine optimal storage temperature. |
| Radiation Exposure | High-energy radiation causes molecular cleavage and radical formation [2]. | Use radioprotective packaging (e.g., lead containers) if radiation is a concern. |
Q2: I suspect my antibacterial agent has degraded. How can I confirm this and identify the degradation products? You can use the following experimental protocol to assess stability and identify breakdown products, adapted from methodologies used for other antibiotics [3] [4].
Experimental Protocol: Assessing Degradation and Byproducts
1. Principle This method uses High-Performance Liquid Chromatography (HPLC) to separate the parent antibacterial agent from its degradation products, followed by Mass Spectrometry (MS) to identify the chemical structure of these products.
2. Materials
3. Procedure 1. Stress Testing: Aliquot the test solution. Expose aliquots to different stress conditions: heat (e.g., 60°C), acidic/basic pH, and oxidizing agents (e.g., low-concentration H₂O₂). Include a control aliquot stored at optimal conditions [3]. 2. Sample Analysis: Inject samples into the HPLC-MS system. 3. Chromatogram Comparison: Compare the chromatogram of the stressed sample with the control. The appearance of new peaks indicates the formation of degradation products. 4. Product Identification: For each new peak, the mass spectrometer will provide the mass-to-charge ratio (m/z) of the degradation product. Analyze this data to propose structural formulas for the fragments [4].
4. Data Interpretation
The workflow below visualizes this experimental process.
Q3: Are there any known excipients or formulation strategies to improve the long-term stability of novel antibacterial agents? Yes. For protein- or peptide-based antimicrobials, common strategies include [1]:
Q4: How does the hydrophobicity (logP) of an antibacterial agent influence its stability and formulation? Hydrophobicity is a critical parameter. Agents with higher logP values are more lipophilic, which can lead to [1]:
The diagram below illustrates how key factors influence each other in the context of agent stability.
Q5: What is a standard method to confirm the antibacterial activity of my compound and check for activity loss? The broth microdilution method is a standard quantitative technique for determining the Minimum Inhibitory Concentration (MIC) [5].
1. Principle The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism. It is determined by testing a series of concentrations of the agent in a liquid growth medium.
2. Materials
3. Procedure 1. Dilution Preparation: Perform two-fold serial dilutions of the antibacterial agent in CAMHB across the microtiter plate. 2. Inoculation: Add the standardized bacterial inoculum to each well. 3. Incubation: Incubate the plate at 35±2°C for 16-20 hours. 4. Results Reading: The MIC is the lowest concentration of the agent where no visible turbidity is observed. Compare the MIC of your test sample with a fresh control to assess any activity loss.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely prevents visible growth of a test microorganism under strict in vitro conditions [1]. It is a crucial quantitative parameter for determining a bacterial strain's susceptibility or resistance [2].
Standard methods for MIC determination, as recommended by bodies like EUCAST and CLSI, include the following [1]:
| Method Type | Specific Method | Key Features |
|---|---|---|
| Dilution Methods | Broth Microdilution | Recommended by EUCAST for most cases; uses liquid medium in small volumes [1]. |
| Broth Macrodilution | Uses larger volumes of liquid medium [1]. | |
| Agar Dilution | Recommended for specific antibiotics like fosfomycin and mecillinam; uses solid agar medium [1]. | |
| Gradient Methods | Gradient Strips (e.g., E-test) | Uses strips with a predefined antibiotic concentration gradient [1]. |
The choice of growth medium is critical. Mueller-Hinton (MH) medium, in either broth (MHB) or agar (MHA) form, is the standard base. It often requires specific supplementation depending on the bacteria or antibiotic being tested. The table below outlines some of these requirements [1].
| Bacterial Strains | Standard Medium | Required Supplementation (Examples) |
|---|---|---|
| Enterobacterales | MHB / MHA | MHA + 25 mg/L glucose-6-phosphate (for fosfomycin) [1]. |
| Staphylococcus spp. | MHB / MHA | MHB + 2% NaCl (for oxacillin); MHB + 50 mg/L Ca²⁺ (for daptomycin) [1]. |
| Streptococcus groups | MH-F Broth | MH-F broth (MHB with defibrinated horse blood and β-NAD) [1]. |
| Haemophilus influenzae | MH-F Broth | Requires HTM medium (per CLSI) or MH-F (per EUCAST) [1]. |
Here are answers to common questions you might encounter when setting up and running MIC assays.
Q1: How do I prepare and store antibiotic stock solutions to ensure stability? Proper preparation is fundamental for accurate results. Antibiotics often require specific solvents and diluents. Incorrect dissolution can lead to degradation and inaccurate MIC values [1].
Q2: What should I do if my negative control shows bacterial growth? This indicates a critical failure in assay sterility.
Q3: My MIC results are inconsistent between repeated experiments. What could be the cause? Inconsistent results can stem from several variables.
Q4: How do I interpret a result where there is a faint haze or a single colony in an otherwise clear well? This is a common question in endpoint reading.
The following diagram illustrates the core steps of a standard broth microdilution assay, which is a common and reliable method for MIC determination.
For researchers looking beyond standard methods, recent technological advances offer powerful alternatives.
FAQ 1: Why is 114 μM a common test concentration in primary HTS? This concentration is used to balance the detection of weakly active compounds with the management of initial false positive rates. Screens are often run at a lower concentration (e.g., 14 μM) and a higher one (e.g., 114 μM) to efficiently identify hits with varying potencies [1].
FAQ 2: What defines a "cytotoxic" hit in a cell-based antiviral screen? A compound is typically considered cytotoxic if it causes a ≥50% reduction in cell viability (as measured by metabolic activity or ATP content) in uninfected control cells. The selectivity index (SI~50~), which is the ratio of the cytotoxic concentration to the effective antiviral concentration, is a key metric. An SI~50~ > 50 is often indicative of a highly selective and promising antiviral agent [1].
FAQ 3: How do I confirm that reduced signal in a viability assay is true cytotoxicity and not assay interference? A common mechanism of interference is the chemical reduction of the assay substrate itself. To confirm true cytotoxicity, you should:
| Problem | Potential Causes | Recommended Solutions |
|---|
| High background cytotoxicity | • Compound precipitation at high concentration • Non-specific oxidative activity • Solvent (DMSO) toxicity | • Check for precipitate; optimize solubility/dilution • Include antioxidant controls (e.g., DTT) • Ensure final DMSO concentration is ≤1% [1] [2] | | High well-to-well variability | • Inconsistent cell seeding density • Edge evaporation effects in plate • Improper liquid handling | • Use automated, calibrated dispensers for cells and compounds • Use tissue culture-treated plates with lids and outer well blanks [1] | | No cytotoxicity signal | • Compound is not cytotoxic at tested concentration • Assay incubation time too short • Signal reagent degraded or inactive | • Confirm assay with a known cytotoxic control (e.g., 1% Triton X-100) • Perform time-course experiment to optimize incubation [2] | | Assay interference | • Test compound is fluorescent/colored • Compound directly reduces viability assay substrate | • Use a non-optical assay (e.g., ATP content) • Perform the interference control described in FAQ 3 [2] |
The MTT assay is a common colorimetric method for measuring cell metabolic activity [2].
1. Reagent Preparation:
2. Assay Procedure:
3. Data Analysis: Calculate the percentage of cell viability normalized to the vehicle control. A dose-response curve can be generated to determine the half-cytotoxic concentration (TC~50~).
The diagram below outlines a systematic approach to confirm and characterize cytotoxic hits from your screen.
The table below outlines the primary biochemical pathways bacteria use to develop resistance, which is fundamental to diagnosing resistance in your experiments [1] [2] [3].
| Mechanism | Description | Common Antibacterial Classes Affected | Example Resistant Pathogens |
|---|---|---|---|
| Enzymatic Inactivation/Modification [1] [3] | Bacteria produce enzymes that degrade or modify the drug, rendering it ineffective. | β-lactams (penicillins, cephalosporins, carbapenems), Aminoglycosides, Macrolides [1] [3] | ESBL-producing E. coli, MRSA [1] [2] |
| Target Site Modification [1] [2] | Mutation or alteration of the antibiotic's binding site on the bacterial cell. | β-lactams, Fluoroquinolones, Glycopeptides (e.g., Vancomycin), Macrolides [1] [2] | MRSA (altered PBP2a), VRE (altered D-Ala-D-Ala) [2] |
| Efflux Pumps [1] [4] | Overexpression of membrane proteins that actively export the antibiotic out of the cell. | Tetracyclines, Macrolides, Fluoroquinolones, β-lactams [1] [4] | Pseudomonas aeruginosa, Salmonella spp. [4] |
| Reduced Permeability [1] [4] | Changes in the outer membrane (in Gram-negative bacteria) to limit drug uptake. | Carbapenems, Aminoglycosides, β-lactams [1] [4] | Pseudomonas aeruginosa, Acinetobacter baumannii [1] [4] |
This relationship between the primary mechanisms and the classes of agents they affect can be visualized as follows:
Choosing the right detection method is critical for speed and accuracy. The following table compares conventional and advanced methods [5] [6] [4].
| Method Type | Technology | Key Principle | Approx. Time | Key Advantage |
|---|---|---|---|---|
| Conventional | Kirby-Bauer Disk Diffusion [4] | Measures zone of inhibition around an antibiotic disk. | 16-24 hours [5] | Low cost, simple operation [4] |
| Conventional | Broth Microdilution [4] | Determines Minimum Inhibitory Concentration (MIC) in serial drug dilutions. | 16-24 hours [5] | Considered the "gold standard" for MIC [4] |
| Advanced | Automated AST Systems [4] | Detects bacterial growth via optical/fluorescence signals to calculate MIC. | 4-8 hours [4] | High-throughput, reduced manual labor [4] |
| Advanced | PCR & Molecular Methods [5] [4] | Detects specific resistance genes (e.g., mecA, bla genes). | 2-4 hours [4] | Rapid identification of genetic resistance determinants [5] |
| Advanced | Whole Genome Sequencing (WGS) [6] | Sequences the entire bacterial genome to identify all known resistance mutations/genes. | 1-3 days | Comprehensive profile of resistance potential [6] |
| Advanced | MALDI-TOF MS & AI [6] [4] | Uses mass spectrometry and machine learning to predict resistance from protein profiles. | Minutes to hours after pure culture [4] | Very rapid prediction of phenotype [6] |
The general workflow for integrating these methods, from sample to result, is outlined below.
Q1: My experimental results show bacterial growth despite antibiotic treatment. How do I determine if this is true resistance or just persistence?
True resistance is heritable and will be present in all daughter cells, while persistence is typically due to a small sub-population of dormant cells in a stationary growth phase that are tolerant to antibiotics but do not possess resistance genes. The persistence rate in a culture is usually around 1% [1].
Q2: We are seeing treatment failure in our animal models with a once-effective β-lactam drug. What is the most likely mechanism, and how can we confirm it?
The most common mechanism for β-lactam failure is the production of β-lactamase enzymes, particularly Extended-Spectrum Beta-Lactamases (ESBLs) and carbapenemases [1] [3].
Q3: What are the most promising non-antibiotic strategies we can incorporate into our drug development pipeline to overcome resistance?
The field is moving beyond traditional antibiotics. Promising strategies include [3]:
Q4: How can we leverage Artificial Intelligence (AI) in our AMR research?
AI and machine learning are revolutionizing AMR diagnostics and drug discovery [6] [4]:
A: Assay interference occurs when substances in a test system cause a signal that is not due to the intended biological activity, leading to false-positive or false-negative results. In high-throughput screening (HTS) for antibacterial agents, this is a significant challenge in homogeneous "mix-and-read" assays, where test compounds are not removed before signal detection [1].
The flowchart below outlines a systematic approach for diagnosing common types of interference in homogeneous proximity assays.
The table below summarizes frequent interference mechanisms and how to confirm them.
| Interference Type | Mechanism | Helpful Counter-Screens & Notes |
|---|---|---|
| Signal Quenching / Inner-Filter Effects [1] | Compound absorbs emitted light or quenches fluorophore. | Run a fluorescent control compound in the presence of test agent; signal reduction indicates quenching. |
| Autofluorescence [1] | Compound emits light within the assay's detection range. | Measure compound alone in assay buffer; use time-resolved fluorescence (TR-FRET) to filter short-lived signals. |
| Compound Aggregation [1] | Compounds form colloidal aggregates that non-specifically sequester proteins. | Add non-ionic detergents (e.g., 0.01% Triton X-100) which often disrupt aggregates and abolish activity. |
| Chemical Reactivity [1] | Compound reacts with assay components (proteins, tags, reporters). | Test for time-dependent, irreversible inhibition; use mass spectrometry to detect covalent modification. |
| Nonspecific Binding [1] | Compound interferes with affinity capture systems (e.g., antibody-epitope tag binding). | Use alternative assay formats with different capture systems (e.g., switch from antibody-based to streptavidin-biotin). |
This protocol helps identify signal quenching and autofluorescence in FRET, TR-FRET, or AlphaScreen assays [1].
This protocol tests if a compound's activity is due to colloidal aggregation [1].
This table details the published Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms [1].
| Microorganism | MIC Value (μM) |
|---|---|
| P. aeruginosa | 625 |
| B. subtilis | 625 |
| E. coli | 625 |
| E. faecalis | 625 |
| S. typhimurium | 625 |
| S. mutans | 1250 |
| S. aureus | 1250 |
Here are solutions to common problems you might encounter when working with this agent.
Q: The observed antibacterial activity is lower than expected across all tested bacterial strains.
Q: How can I confirm if bacterial resistance is developing during my experiments?
Q: The agent is ineffective against a mature biofilm. What can be done?
For a logical approach to diagnosing issues, follow this troubleshooting workflow.
The table below summarizes the primary tactical approaches being explored to discover and develop Efflux Pump Inhibitors (EPIs), which aim to restore the efficacy of existing antibiotics [1] [2].
| Strategy Category | Description | Key Challenges & Notes |
|---|---|---|
| High-Throughput Screening (HTS) | Screening large libraries of synthetic or natural compounds to identify molecules that potentiate antibiotic activity [1]. | Integrated with chemoinformatics and genomics to populate novel chemotypes [1]. |
| Energy Dissipation | Using compounds like CCCP that collapse the proton motive force, the energy source for most efflux pumps [2]. | Not selective; toxic to human cells, making it useful only for in vitro research [2]. |
| Competitive Inhibition | Inhibitors (e.g., PAβN, MBX2319) bind the substrate binding pocket of the pump, blocking antibiotic extrusion [3]. | PAβN showed in vivo efficacy but was toxic; MBX2319 is a newer, promising candidate [3]. |
| Allosteric Inhibition | Inhibitors (e.g., pyranopyridines) bind to a distinct "hydrophobic trap" site, blocking conformational changes needed for efflux [3] [4]. | A novel mechanism that could reduce the chance of cross-resistance [4]. |
| Regulatory Interference | Downregulating the expression of efflux pump genes by interfering with transcriptional regulators [2]. | A genetic approach that is a active area of research [2]. |
1. Principle: The method relies on the fact that EtBr is a substrate for many efflux pumps. Bacteria are cultured on agar plates with increasing concentrations of EtBr. The minimum concentration of EtBr at which the bacterial mass fluoresces under UV light indicates the point where the efflux capacity is overwhelmed. Strains with over-expressed pumps require a higher EtBr concentration to fluoresce [5].
2. Reagents and Materials:
3. Step-by-Step Protocol:
4. Data Interpretation: A higher MFC in a clinical isolate compared to a reference control strain (e.g., E. coli K12) suggests over-expression of active efflux systems. This presumptive efflux activity should be confirmed by subsequent MIC reduction assays in the presence of known EPIs [5].
The following diagram illustrates the logical workflow and decision points for this experiment:
| Issue | Possible Cause | Solution |
|---|---|---|
| No fluorescence at any EtBr concentration | Efflux pumps are not active or EtBr is degraded. | Test a known positive control strain. Prepare fresh EtBr stocks and protect plates from light [5]. |
| Weak or inconsistent fluorescence | Incorrect bacterial concentration or poor UV detection. | Ensure accurate McFarland standard adjustment. Use a proper UV transilluminator and confirm camera settings [5]. |
| EPI shows no potentiation in MIC assay | The inhibitor is ineffective, toxic, or cannot penetrate the cell. | Check inhibitor solubility and test for inherent antibacterial activity. Use a different, known EPI as a control for the assay setup [2] [3]. |
| High cytotoxicity of EPI | The inhibitor lacks selectivity for bacterial over human efflux pumps. | This is a major developmental hurdle. Early optimization should include selectivity and cytotoxicity screening [2]. |
Despite decades of research, no EPI has yet been approved for clinical use [6] [7]. The major barriers include:
Recent advances are focusing on novel mechanisms, such as allosteric inhibitors that bind to a "hydrophobic trap" in RND pumps to block necessary conformational changes [4]. Furthermore, the role of efflux pumps is expanding, with recent studies highlighting their contribution to resistance against new beta-lactam/beta-lactamase inhibitor combinations [8].
The table below summarizes the key biological activities and experimental data for imidazo-phenanthroline derivatives found in the literature. Please note that these are not related to the unspecified "Antibacterial Agent 114".
| Compound / Derivative | Primary Biological Activity & Target | Key Experimental Findings (IC₅₀, Kb, etc.) | Cellular & Molecular Mechanisms | Citation |
|---|
| RPIP series (e.g., 1: R=NO₂) | Anticancer (Lung adenocarcinoma A549 cells) Target: bcl-2 G-quadruplex DNA | IC₅₀ (A549): 15.03 μM Binding constant (Kb) to bcl-2 G4 DNA: 8.7 x 10⁷ M⁻¹ | Induces G1-phase cell cycle arrest; localizes in mitochondria; triggers apoptosis. | [1] | | IPM714 | Anticancer (Colorectal cancer HCT116 & SW480 cells) Target: P13K/AKT/mTOR pathway | IC₅₀ (HCT116): 1.74 μM IC₅₀ (SW480): 2 μM | Induces apoptosis; arrests cell cycle at S phase; inhibits P13K/AKT/mTOR signaling. | [2] | | Imidazo-phenanthroline Ru(II) complexes | Photodynamic Therapy (PDT) & Photoredox Catalysis | -- | Acts as a photosensitizer; generates reactive oxygen species (ROS) upon light activation for cell killing or catalytic reactions. | [3] | | Novel imidazole-morpholine derivatives (5a-e) | Antimicrobial & Anti-inflammatory | -- (Compounds 5b and 5c showed most potent antibacterial activity) | Disrupts cell membrane of bacteria; inhibits cyclooxygenase-2 (COX-2) enzyme. | [4] |
For researchers looking to replicate or compare studies, here are the core methodologies used in the cited literature.
The anticancer activity of these derivatives often involves complex interactions with cellular targets. The following diagram illustrates the mitochondria-mediated apoptosis pathway induced by derivative 1 (RPIP, R=NO₂) as described in [1].
Another significant mechanism involves the inhibition of the PI3K/AKT/mTOR pathway, a key regulator of cell growth and survival, as demonstrated by derivative IPM714 [2].
The search results indicate that the imidazo-phenanthroline scaffold is a versatile platform in medicinal chemistry and materials science. For a researcher, the following points are worth noting:
The table below outlines the core aspects involved in comparing antibacterial agents, which aligns with the requirements for your comparison guide [1] [2].
| Comparison Aspect | Description and Common Metrics | Relevant Experimental Protocols |
|---|---|---|
| Antibacterial Spectrum | Categorization as narrow-spectrum (targeting specific bacteria) or broad-spectrum (targeting a wide range). The "ESKAPEE" pathogens are often a benchmark [1]. | Agar-based diffusion assays (e.g., disk diffusion) determine spectrum by measuring zones of inhibition against a panel of bacteria [2]. |
| Potency | Minimum Inhibitory Concentration (MIC): The lowest concentration of an agent that prevents visible bacterial growth. Lower MIC indicates higher potency [2]. | Broth dilution methods (macro- or micro-dilution) in liquid media are the standard for determining MIC values [2]. |
| Mechanism of Action (MoA) | The specific bacterial target process (e.g., cell wall synthesis, protein synthesis, DNA replication) [1]. | Time-kill kinetics studies the rate of bactericidal action. Advanced techniques like flow cytometry can assess membrane integrity and other physiological changes [2]. |
Here is a deeper look into the key methodologies cited for evaluating antibacterial agents.
Agar Diffusion Assay (e.g., Disk Diffusion)
Broth Dilution for Minimum Inhibitory Concentration (MIC)
Time-Kill Kinetics Assay
Given the interest in novel agents, the diagram below illustrates a modern computational workflow used in early-stage discovery to identify promising candidates, as described in the search results [3]. This can be a precursor to the experimental protocols listed above.
The accompanying textual description for this workflow is as follows:
To find information on a specific agent like "Antibacterial agent 114," I suggest the following steps:
The table below summarizes the available quantitative data for Antibacterial Agent 114, which measures its Minimum Inhibitory Concentration (MIC) against various microorganisms. A lower MIC value indicates greater potency [1].
| Microorganism | MIC Value (μM) |
|---|---|
| P. aeruginosa | 625 |
| B. subtilis | 625 |
| E. coli | 625 |
| E. faecalis | 625 |
| S. typhimurium | 625 |
| S. mutans | 1250 |
| S. aureus | 1250 |
To build a meaningful comparison guide, you would need to generate and include data from standard microbiological assays. The general workflow for such experiments is outlined below.
Core Experimental Protocols:
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under standardized conditions [1]. Reliable MIC assessment is crucial for selecting effective antibiotics and combating resistance [1].
The table below summarizes the key characteristics of the primary methods used for MIC determination:
| Method | Principle | Key Advantages | Key Limitations | Typical Use in Validation |
|---|---|---|---|---|
| Broth Microdilution (BMD) [1] | Two-fold antibiotic dilutions in a liquid medium (Mueller-Hinton Broth); MIC is the first clear well. | Considered the reference gold standard; quantitative; high-throughput potential [2] [1]. | Manual setup can be laborious; subjective endpoint reading [2]. | Serves as the primary benchmark for comparing new agents or methods [2]. |
| Agar Dilution [1] | Two-fold antibiotic dilutions incorporated into Mueller-Hinton Agar plates; organisms spotted onto plates. | Suitable for testing multiple strains simultaneously; good for fastidious organisms. | Resource-intensive for few isolates; less flexible than BMD. | An established reference method, particularly for specific organisms or antibiotics like fosfomycin [1]. |
| Gradient Diffusion (E-test) [1] | Predefined antibiotic gradient on a plastic strip; MIC read where ellipse of inhibition intersects the strip. | Simple; provides a quantitative MIC value; flexible for single drugs. | Higher cost per test than BMD; less accurate for some drug-bug combinations. | Useful for supplementary testing or when full dilution methods are not feasible. |
| Disk Diffusion (Kirby-Bauer) [3] | Impregnated disk on inoculated agar; measures zone of inhibition (mm), not a direct MIC. | Low cost; ease of interpretation; flexible. | Qualitative (S/I/R) or semi-quantitative; lacks precision of MIC [3] [2]. | Not for primary MIC validation; used for initial screening or epidemiological studies. |
| Automated Systems (e.g., VITEK) [2] | Automated turbidity-based reading of antibiotic panels in a closed system. | Simplified, rapid procedures; high throughput. | May miss heteroresistance due to lower sensitivity [2]. | Used in clinical labs for efficiency; performance against novel agents must be validated. |
| Novel Methods (e.g., EZMTT) [2] | Colorimetric assay using a tetrazolium salt to detect microbial NAD(P)H, indicating cell viability. | High sensitivity; can detect low-level (∼1%) resistant subpopulations (heteroresistance) [2]. | Newer technology; requires validation against reference methods. | Emerging as a highly sensitive method to uncover "hidden" resistance missed by BMD [2]. |
For any validation study, adhering to standardized protocols is essential for reproducible and credible results.
This is the foundational protocol against which new agents or methods are often compared [3] [1].
This protocol describes a novel colorimetric method that enhances detection sensitivity, which is critical for identifying heteroresistance [2].
The following diagram illustrates the logical workflow for validating the MIC of a new antibacterial agent, integrating both reference and novel methods.
The diagram below provides a comparative overview of how different MIC testing methods detect resistant subpopulations, highlighting a key advantage of novel techniques.
Fluoroquinolones are a major class of synthetic, broad-spectrum antibacterial agents. The table below summarizes their core characteristics to provide a baseline for future comparisons [1] [2] [3].
| Feature | Description |
|---|---|
| Core Structure | Bicyclic core structure (4-quinolone or similar, e.g., 1,8-naphthyridine) [2] [4]. |
| Mechanism of Action | Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV [1] [3] [4]. |
| Primary Effect | Bactericidal [1]. |
| Spectrum of Activity | Broad spectrum; includes Gram-negative bacilli, some Gram-positive bacteria, and later generations cover anaerobes and atypicals [1] [2] [3]. |
| Common Resistance Mechanisms | Chromosomal mutations in target enzymes (gyrase, topoisomerase IV), reduced drug permeation, efflux pump overexpression [1] [4]. |
Fluoroquinolones kill bacteria by disrupting DNA replication. The following diagram illustrates this multi-step process and the consequential events that lead to cell death.
Pathway Explanation: Fluoroquinolones enter the bacterial cell and form a ternary complex with bacterial enzymes (DNA gyrase or topoisomerase IV) and DNA itself. This binding stabilizes the enzyme-DNA complex after the DNA has been cleaved, effectively blocking the resealing of DNA strands. This blockage results in lethal double-stranded DNA breaks. The cell's SOS repair pathway is activated but is often overwhelmed by the damage, leading to irreversible destruction of the bacterial chromosome and cell death [1] [3] [4].
For a rigorous comparison with "Antibacterial agent 114," the following established methodologies are used to evaluate fluoroquinolone performance. You can adapt these protocols to test your agent.
1. Minimum Inhibitory Concentration (MIC) Assay This standard broth microdilution test determines the lowest concentration of an antibiotic that inhibits visible bacterial growth.
2. Time-Kill Kinetics Assay This assay evaluates the rate and extent of bactericidal activity over time.
3. Biofilm Eradication Assay This protocol tests the ability of an antibiotic to kill bacteria embedded in a biofilm, which is crucial for treating device-related infections.
The term "this compound" is likely an internal compound code from a specific research institution or pharmaceutical company, which would not be publicly available in the scientific literature. To locate relevant data, you could:
One research article mentions a compound labeled 114 in a series of picolinamide antibacterials developed to selectively target Clostridioides difficile [1].
Without access to the full study, the following table outlines the key data points that are available and those which are typically crucial for a comprehensive SAR guide but are currently missing for this compound.
| Data Category | Available Information for Agent 114 | Information Gap / What is Typically Needed |
|---|---|---|
| Core Structure | Picolinamide derivative [1] | High-resolution chemical structure (e.g., .mol file, SMILES) |
| Antibacterial Potency (MIC) | 0.12 µg·mL⁻¹ vs. C. difficile [1] | MIC data against a full panel of Gram-positive and Gram-negative bacteria |
| Cytotoxicity (IC₅₀) | 53.3 µg·mL⁻¹ (HeLa cells) [1] | Toxicity data on other cell lines and in vivo models |
| SAR Rationale | Introduction of a carboxylate group to improve water solubility [1] | Detailed analysis of how specific structural modifications (e.g., at R1, R2) affect activity and properties |
| Key Analogues | Not available for comparison | Data on closely related analogues (e.g., compounds 5, 87, 116 from the same study) to illustrate potency and selectivity trends |
| Experimental Protocols | Not available in search results | Detailed methodology for MIC assays, cytotoxicity tests, and in vivo efficacy models |
While the specific protocols for compound 114 are not available in the search results, the methodologies below are standard in the field and were used in the other antibacterial studies I found [2] [3] [4].
Figure 1: TCMD Workflow. A modern high-throughput method combining transcriptomics and molecular docking to identify antimicrobial components in complex mixtures [3].
The table below summarizes the resistance profile of a Klebsiella pneumoniae strain producing the KPC-114 enzyme against a panel of antibiotics [1].
Table 1: Resistance Profile of KPC-114 Producing *K. pneumoniae*
| Antibiotic Class | Antibiotic Agent(s) | Resistance Status (for KPC-114 producer) | Minimum Inhibitory Concentration (MIC) (if available) |
|---|---|---|---|
| Cephalosporins | Ceftazidime, Cefotaxime, Ceftriaxone, Cefepime | Resistant | >32 µg/mL for Ceftazidime [1] |
| Ceftolozane-Tazobactam | Resistant | 12 µg/mL [1] | |
| Cefiderocol | Susceptible | 0.25 µg/mL [1] | |
| Carbapenems | Ertapenem, Doripenem | Resistant | - |
| Imipenem, Meropenem | Susceptible | ≤1 µg/mL for Imipenem; ≤0.25 µg/mL for Meropenem [1] | |
| Penicillins | Piperacillin-Tazobactam, Amoxicillin-Clavulanate | Resistant or Intermediate | - |
| Monobactams | Aztreonam | Resistant | >16 µg/mL [1] |
| Aminoglycosides | Amikacin | Susceptible | 4 µg/mL [1] |
| Fluoroquinolones | Ciprofloxacin | Resistant | >64 µg/mL [1] |
The data in Table 1 was generated using standard microbiological and genomic techniques [1]:
The following diagram illustrates the functional relationship between cephalosporins, KPC-114, and the "Trojan horse" strategy of cefiderocol.
This compound (CAS No. 2733391-71-2) is described in a commercial bio-medical catalog as a potent antibacterial agent. Its known activity against a range of microorganisms, expressed as Minimum Inhibitory Concentration (MIC) values, is summarized in the table below [1].
Table: Reported Antibacterial Activity of Agent 114
| Bacterial Strain | MIC Value (μM) |
|---|---|
| Pseudomonas aeruginosa | 625 |
| Bacillus subtilis | 625 |
| Escherichia coli | 625 |
| Enterococcus faecalis | 625 |
| Salmonella typhimurium | 625 |
| Streptococcus mutans | 1250 |
| Staphylococcus aureus | 1250 |
> Note on Availability: This compound is marked "For research use only" and is a controlled substance not for sale in all territories [1].
To objectively assess a new antibacterial agent's potential for cross-resistance, a structured experimental approach is needed. The following workflow and protocol are adapted from a published platform for detecting cross-resistance in Staphylococcus aureus [2].
Strain Panel Construction
Susceptibility Testing
The methodology was validated by testing known compounds. For instance, while γ-actinorhidin showed no cross-resistance, batumin's activity was profoundly impaired (32-fold reduction in susceptibility) in a strain resistant to triclosan, highlighting a critical liability [2].
Table: Expected Cross-Resistance Data Output Structure
| Strain / Resistance Genotype | This compound MIC (μg/mL) | Control Agent MIC (μg/mL) | Fold Change in MIC | Evidence of Cross-Resistance? |
|---|---|---|---|---|
| Wild-Type Control (SH1000) | Data needed | Data needed | (Baseline) | No |
| mecA (Methicillin) | Data needed | Data needed | Data needed | Data needed |
| cfr (Linezolid, Phenicols) | Data needed | Data needed | Data needed | Data needed |
| aacA-aphD (Aminoglycosides) | Data needed | Data needed | Data needed | Data needed |
| Triclosan-Resistant Mutant | Data needed | Data needed | Data needed | Data needed |
Given the lack of specific data, here are key steps for profiling this compound:
The table below summarizes the available information on this compound and contrasts it with other types of agents in development.
| Agent / Strategy | Class / Type | Reported Target Pathogens | Potency (MIC values) | Key Advantages / Features | Reported Limitations / Status |
|---|---|---|---|---|---|
| This compound [1] | Synthetic small molecule | P. aeruginosa, B. subtilis, E. coli, E. faecalis, S. typhimurium, S. mutans, S. aureus [1] | 625 - 1250 μM [1] | Potent, broad-spectrum activity against listed bacteria [1]. | Early research compound; high MIC indicates relatively low potency. |
| Nisin-g-MGO Nanohybrid [2] | Antimicrobial peptide (Nisin) conjugated to nanomaterial | Staphylococcus aureus, Bacillus subtilis [2] | Not Specified | Long-term stable antibacterial performance (>6 months); good biocompatibility; magnetic separation capability [2]. | Application is for surface coatings/ biomaterials, not systemic drugs. |
| Graphene Oxide (GO) [3] | Nanomaterial | E. coli, S. aureus and others [3] | Varies with flake size | Multiple mechanisms (physical damage, oxidative stress); activity against bacteria and fungi; low propensity for resistance [3]. | Activity highly dependent on synthesis method, flake size, and oxygen content [3]. |
| Novel Therapeutic Strategies [4] [5] | e.g., New BLBLIs, Siderophore Cephalosporins, Phage Therapy, AMPs | WHO priority pathogens & ESKAPEE pathogens [4] | Varies by specific agent | Novel modes of action; targeting of priority resistant pathogens; combination therapies to overcome resistance [4] [5]. | High development costs and attrition rates; many in early stages [6] [5]. |
To help you evaluate and potentially replicate findings, here are the standard methodologies relevant to the data presented.
Minimum Inhibitory Concentration (MIC) Determination [1]: The MIC values for this compound were likely determined through a broth microdilution method.
Assessing Antibacterial Surfaces & Nanomaterials [7] [2]: Evaluation of agents like the nisin-g-MGO nanohybrid involves specific assays.
Mechanism of Action Studies [8]: For novel agents, understanding the mechanism is crucial.
The journey from discovery to a clinically available drug is complex. The following diagram illustrates the general pathway and major strategies for novel antibacterial agents, highlighting where different approaches fit in.
Diagram of Antibacterial Development Pipeline and Strategies
This roadmap shows that while agents like this compound are in the early discovery phase, the field is actively pursuing diverse strategies to overcome the key challenges in antibiotic development [6] [5]. A major focus is on bridging the "valley of death" – the funding and resource gap between academic discovery and clinical development [6].